N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

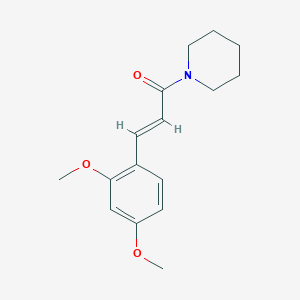

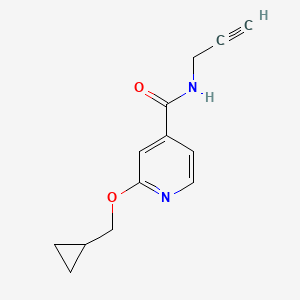

“N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide” is a complex organic compound. It likely contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a propionamide group (derived from propionic acid), and a 4-nitrophenyl group (a phenyl ring with a nitro group at the 4th position) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The nitro group is often involved in reactions such as reduction or nucleophilic substitution. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis and crystal structure analysis of carboxamides, including compounds related to "N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide," have been a significant area of research. For instance, compounds synthesized from diflunisal, an anti-inflammatory drug, through processes like amidation and esterification, have been analyzed using single-crystal X-ray diffraction, revealing their molecular packing stabilized by intermolecular hydrogen bonds (Guang-xiang Zhong et al., 2010).

Photolabile Protection for Molecular Biology

- Nitrodibenzofuran (NDBF) groups serve as photolabile "caging" groups, temporarily masking the Watson-Crick interaction of nucleic acid residues. This approach, which improves upon older methods by offering more efficient photodeprotection and the potential for wavelength-selective uncaging, is crucial for developing complex molecular biology techniques (Florian Schäfer et al., 2011).

Antimicrobial Applications

- Research into new carboxylic acids and their derivatives, including those resembling "this compound," has led to the development of compounds with significant antimicrobial activities. For example, organotin(IV) carboxylates derived from a Schiff base have shown promising biocidal activity against a range of fungi and bacteria, underscoring the potential of these compounds in medical and agricultural applications (L. C. Dias et al., 2015).

Material Science and Polymer Chemistry

- In material science, the synthesis of novel diamines and subsequent development of polyimides based on these structures, including sulfone, ether, and amide units, has been explored. These polymers are characterized by their thermal stability and solubility, indicating their potential use in advanced material applications (S. Mehdipour‐Ataei et al., 2004).

Detection of Organic Pollutants

- The development of carbazole-functionalized metal-organic frameworks for the efficient detection of antibiotics, pesticides, and nitroaromatic compounds highlights the application of related compounds in environmental monitoring. These frameworks can detect specific pollutants with high selectivity and sensitivity, providing a valuable tool for assessing water and soil safety (N. Xu et al., 2019).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds, such as nitrophenols, can undergo catalytic reduction . This process involves the interaction of the compound with nanostructured materials, leading to changes in the compound’s structure .

Biochemical Pathways

For example, 4-nitrophenyl N-acetyl-beta-D-glucosaminide is a product of the enzymatic cleavage of several synthetic substrates used to assay various glycosidase enzymes .

Pharmacokinetics

Similar compounds, such as acetamide, n-(4-nitrophenyl)-, have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that the catalytic reduction of similar compounds, such as 4-nitrophenol, can be influenced by various parameters, including the size and structure of the nanomaterials used, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-nitrophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-2-15(22)20-16-13-5-3-4-6-14(13)26-17(16)18(23)19-11-7-9-12(10-8-11)21(24)25/h3-10H,2H2,1H3,(H,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFQZBSZLRLHLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2892677.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)

![5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2892688.png)

![2-[1-(1-Methylindazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2892689.png)

![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)